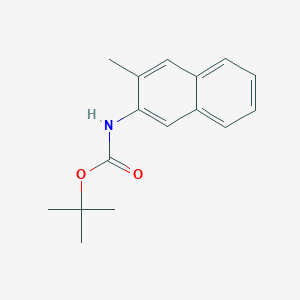

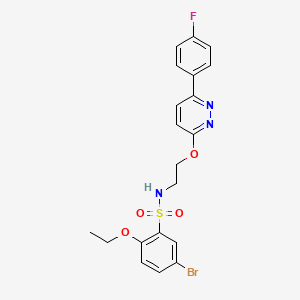

![molecular formula C21H17ClN6O3 B3020014 N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895017-00-2](/img/structure/B3020014.png)

N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide" is a derivative of the pyrazolo[3,4-d]pyrimidine class. This class of compounds is known for its potential biological activities, including antitumor properties. The structure of the compound suggests it is a multi-substituted pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of both acetamide and pyrazolo[3,4-d]pyrimidine moieties, which could contribute to its biological activity.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature. For instance, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7 . Although the exact synthesis route for the compound is not provided, it is likely that similar synthetic strategies could be employed. These strategies might involve the reaction of aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or cyanoacetamide derivatives with arylaldehydes and malononitrile in the presence of a catalyst such as piperidine .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a fused bicyclic ring system that includes a pyrazole ring joined to a pyrimidine ring. The presence of substituents like chlorophenyl and acetamidophenyl groups can influence the molecular conformation and, consequently, the biological activity of these compounds. Crystal structure analysis of related compounds, such as C,N-disubstituted acetamides, has shown that intermolecular interactions, including hydrogen bonds and halogen-π interactions, play a significant role in the stabilization of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by the presence of functional groups such as acetamide and chlorophenyl. These groups can participate in various chemical reactions, including hydrogen bonding and halogen-π interactions, as observed in the crystal structures of related compounds . The reactivity can also be tailored by the substitution pattern on the pyrazolo[3,4-d]pyrimidine core, which can be designed to target specific biological receptors or pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" would be influenced by its molecular structure. The presence of both acetamide and chlorophenyl groups is likely to increase the compound's polarity, potentially affecting its solubility in various solvents. The aromatic nature of the compound, along with the heterocyclic rings, suggests it could have significant UV-Visible absorbance, which could be utilized in spectroscopic analysis. The compound's stability, melting point, and boiling point would also be determined by the strength of the intermolecular forces present within the solid state of the compound .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN6O3/c1-13(29)25-15-5-3-6-16(9-15)26-19(30)11-27-12-23-20-18(21(27)31)10-24-28(20)17-7-2-4-14(22)8-17/h2-10,12H,11H2,1H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXYCJMVMIJPAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B3019933.png)

![6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3019934.png)

![4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B3019937.png)

![6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3019942.png)

![2,5-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3019944.png)

![2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B3019945.png)

![(3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B3019947.png)